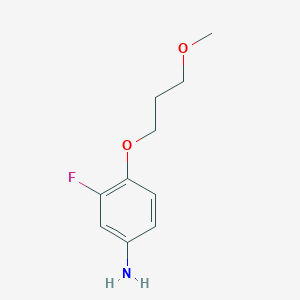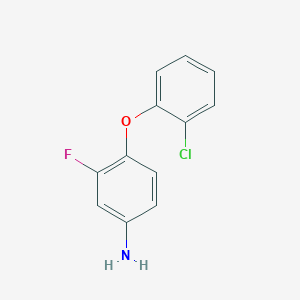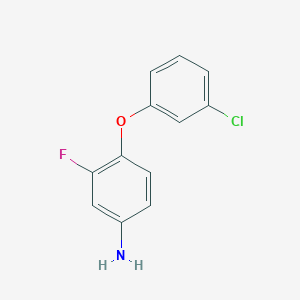
3-Fluoro-4-(2-methoxyphenoxy)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of fluorine-bearing heterocyclic compounds is described using 2-fluoroacrylic building blocks, which could be related to the synthesis of the target compound due to the presence of fluorine and methoxy groups . Another paper discusses the synthesis of a BACE1 inhibitor, which involves a Friedel-Crafts reaction and a subsequent aminohydantoin formation, indicating the complexity and multi-step nature of synthesizing such fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex, as seen in the synthesis and crystal structure analysis of a compound with a triazole ring and fluorophenoxy groups . The dihedral angles and intermolecular hydrogen bonding play significant roles in stabilizing the structure, which could be relevant when considering the molecular structure of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine".
Chemical Reactions Analysis
The reactivity of fluorinated compounds can vary widely. For example, the synthesis of a fluorinated chromene derivative involves a nucleophilic substitution reaction . This suggests that the target compound might also undergo similar reactions, given the presence of a reactive fluorine atom and the potential for nucleophilic attack on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and metabolic stability. The papers do not directly provide data on the physical and chemical properties of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine", but they do discuss properties of related compounds. For instance, the crystal packing and conformational flexibility of a methoxyphenylazo compound are analyzed, which could be extrapolated to understand the solid-state properties of the target compound .
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
Research has demonstrated the utilization of compounds with structures similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine in the synthesis of complex molecular structures. For instance, Allcock et al. (1991) explored the synthesis and structure of phosphazene-(ETA 6-arene)chromium tricarbonyl derivatives, highlighting the role of fluoro and phenoxy substituents in the formation of these compounds (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).
2. Fluorinated Heterocyclic Compounds
Shi, Wang, and Schlosser (1996) utilized the fluoroacrylic building blocks, closely related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine, for the synthesis of various fluorine-bearing heterocyclic compounds. This study emphasizes the versatility of such compounds in the creation of pyrazolones, pyrimidines, and coumarines (Shi, Wang, & Schlosser, 1996).
3. Crystal Structure Analysis
In a 2009 study, Xu Liang synthesized and analyzed the crystal structure of a compound structurally similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. This research contributes to the understanding of the molecular and crystal structure of fluorophenoxy phenyl compounds (Xu Liang, 2009).
4. Luminescence and Transport Properties
Tong et al. (2004) investigated the impact of polar side groups like methoxy, fluoro, and chloro on the luminescence and transport properties of naphthyl phenylamine compounds. This study is significant in understanding how these substituents affect the physical properties of such compounds (Tong, So, Ng, Leung, Yeung, & Lo, 2004).
5. Fluorescent Probes and Metal Recognition
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which are structurally related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. These compounds demonstrated specific chelation with metal cations and potential applications in cellular metal staining (Hong, Lin, Hsieh, & Chang, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXTTBOFQFYLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxyphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

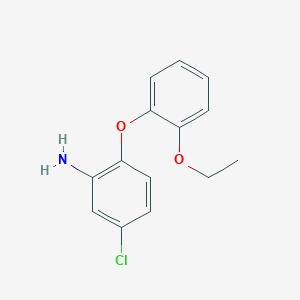
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

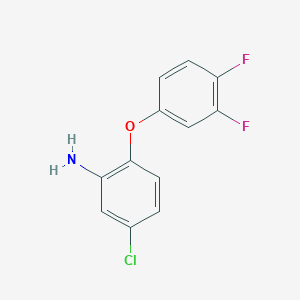


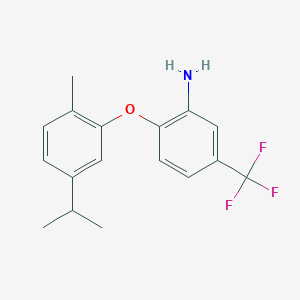

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)

